Cas no 877399-00-3 ((R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine)
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
- (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
- (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine
- (R)-5-bromo-3-[1-(2,6-dichloro-3-fluoropehnyl)ethoxy]pyridin-2-amine
- (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
- 3-[(1R)-(2,6- dichloro -3-fluorophenyl) ethoxy]-2- amino -5- bromopyridin
- 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-Pyridinamine
- Posaconazole inter-2
- Pramipexole
- [5-Bromo-3-[(1R)-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]amine
- QC-4374
- C13H10BrCl2FN2O
- URFUZAZEKBBCEY-ZCFIWIBFSA-N
- BCP26375
- AX8232207
- AB0032572
- B5682
- X5914
- ST24020740
- (R)-5-br
- 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine (ACI)
- [5-Bromo-3-[1(R)-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]amine
- [5-Bromo-3-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-2-yl]amine
- MFCD18207061
- (R)-5-bromo-3-(1-(2, 6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
- 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
- EC 700-798-7
- 2-PYRIDINAMINE, 5-BROMO-3-[(1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY]-
- AKOS016000207
- 5-bromo-3-[1-(R)-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
- 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, (R)-
- CS-M0266
- DTXSID10470674
- F11537
- 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
- 98X8QW9VV7
- DS-18416
- 877399-00-3
- SCHEMBL1823429
- 5-bromo-3-[(R)-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
- (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethyoxyl)-5-bromo-2-aminopyridine
- AC-25086
-
- MDL: MFCD18207061
- Inchi: 1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19)/t6-/m1/s1
- InChI Key: URFUZAZEKBBCEY-ZCFIWIBFSA-N
- SMILES: [C@H](C1C(Cl)=CC=C(F)C=1Cl)(C)OC1C=C(Br)C=NC=1N
Computed Properties
- Exact Mass: 377.93400
- Monoisotopic Mass: 377.93376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
- XLogP3: 4.4
Experimental Properties
- Density: 1.643
- Melting Point: 107.0 to 111.0 deg-C
- Boiling Point: 423.4±40.0 °C at 760 mmHg
- Flash Point: 209.9±27.3 °C
- PSA: 48.14000
- LogP: 5.59340
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174136-1000g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine |
877399-00-3 | 95+% | 1000g |
$1214 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OF732-200mg |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |
877399-00-3 | 98% | 200mg |
74.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R845454-250mg |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |
877399-00-3 | 98% | 250mg |
¥77.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R845454-1g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |
877399-00-3 | 98% | 1g |
¥182.00 | 2022-09-28 | |
| abcr | AB439862-250 mg |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine; . |
877399-00-3 | 250MG |
€80.40 | 2023-07-18 | ||
| abcr | AB439862-1 g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine; . |
877399-00-3 | 1g |
€110.20 | 2023-07-18 | ||
| abcr | AB439862-5 g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine; . |
877399-00-3 | 5g |
€262.20 | 2023-07-18 | ||
| abcr | AB439862-10 g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine; . |
877399-00-3 | 10g |
€445.40 | 2022-06-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R845454-5g |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |
877399-00-3 | 98% | 5g |
¥824.00 | 2022-09-28 | |
| Matrix Scientific | 089899-250mg |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, 95+% |
877399-00-3 | 95+% | 250mg |
$394.00 | 2023-09-08 |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Production Method
Production Method 1
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Preparation Products
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Suppliers
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Spectrogram
| 13C NMR |
| 1H NMR | 300 MHz | DMSO |
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Compound Introduction: (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No. 877399-00-3)
The compound (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, identified by its CAS number 877399-00-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The presence of multiple substituents, including a bromine atom, a fluorine-containing aromatic ring, and an ethoxy side chain, contributes to its distinct chemical properties and reactivity.
Recent research has highlighted the importance of chiral auxiliaries and ligands in the synthesis of enantiomerically pure compounds, which are crucial for developing effective pharmaceuticals. The stereochemical configuration at the carbon atom in (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is particularly noteworthy, as it influences the compound's biological activity and interaction with biological targets. This enantiomeric purity is essential for ensuring the efficacy and safety of therapeutic agents.
The structural motif of this compound includes a pyridine core, which is a common scaffold in many bioactive molecules. Pyridine derivatives have been extensively studied for their role in modulating various biological pathways. The introduction of halogen atoms and fluorine substituents enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further pharmacological investigation.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying potential drug candidates. The molecular structure of (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine has been subjected to rigorous computational analysis to predict its binding affinity to various biological targets. These studies have revealed that the compound exhibits promising interactions with enzymes and receptors involved in critical disease pathways.
The synthesis of this compound involves multi-step organic reactions, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of the molecule efficiently. These methodologies align with contemporary trends in synthetic chemistry aimed at improving efficiency and sustainability.
One of the most compelling aspects of (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is its potential application in the development of novel therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The bromine substituent, in particular, has been shown to enhance binding interactions with target proteins, thereby increasing the compound's pharmacological potency.
The fluorine atoms present in the aromatic ring contribute to the metabolic stability of the molecule, reducing its susceptibility to degradation by enzymatic processes. This characteristic is particularly valuable in drug development, as it ensures prolonged half-life and sustained therapeutic effects. Additionally, the ethoxy side chain provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design. By leveraging high-resolution crystal structures of protein targets, researchers can optimize molecular interactions at a atomic level. The scaffold of (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine has been used as a template to design analogs with enhanced binding affinity and selectivity.
The compound's potential extends beyond oncology; it has also shown promise in treating inflammatory diseases and neurological disorders. The pyridine core interacts with neurotransmitter receptors and ion channels, making it a candidate for developing treatments targeting central nervous system disorders. Furthermore, its ability to modulate inflammatory pathways suggests its utility in addressing conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No. 877399-00-3) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.
877399-00-3 ((R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)